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(E)-p-coumaroylagmatine(1+)

Cat. No.: B1263963
M. Wt: 277.34 g/mol
InChI Key: AKIHYQWCLCDMMI-VMPITWQZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Phenolamides and Hydroxycinnamic Acid Amides

(E)-p-coumaroylagmatine(1+) belongs to a large class of plant secondary metabolites known as phenolamides (PAs), also referred to as hydroxycinnamic acid amides (HCAAs). mdpi.comfrontiersin.orgresearchgate.netnih.govutm.mx These compounds are formed through the conjugation of a hydroxycinnamic acid derivative with a polyamine or an aromatic monoamine. utm.mx Specifically, (E)-p-coumaroylagmatine(1+) is synthesized in plants from the precursors p-coumaric acid, a product of the phenylpropanoid pathway, and agmatine (B1664431), which is derived from the polyamine pathway. vulcanchem.comrptu.de The formation of an amide bond between these two molecules is catalyzed by specific enzymes called acyltransferases. vulcanchem.com

Phenolamides, including (E)-p-coumaroylagmatine(1+), are recognized for their crucial roles in various plant processes such as growth, reproduction, and defense against both biotic and abiotic stresses. mdpi.comnih.govresearchgate.net They are found in a wide array of plant species and can accumulate in different organs, particularly in response to injury or pathogen attack. frontiersin.orgnih.govresearchgate.net

The general structure of phenolamides involves a phenolic acyl group and an amine-containing moiety. The diversity of this class of compounds, with over 5,000 theoretical variations, stems from the different combinations of hydroxycinnamic acids and polyamines or aromatic amines. oup.com

Historical Perspective of Isolation and Early Characterization

The initial isolation of p-coumaroylagmatine (B1236574) was reported in 1965 by Stoessl from young barley shoots (Hordeum vulgare L.). mdpi.com Subsequent research focused on elucidating its biosynthetic pathway. Bird and Smith later clarified the biosynthesis process, and an enzyme responsible for synthesizing coumaroylagmatine from p-coumaryl-CoA and agmatine was identified in barley seedling extracts. mdpi.com

Early studies also identified p-coumaroylagmatine in other plant species. For instance, it was found in rice (Oryza sativa), with observations noting higher concentrations in indica varieties compared to japonica varieties. mdpi.com The compound was also isolated from Schrankia leptocarpa, a perennial herb. mdpi.com These initial discoveries laid the groundwork for further investigation into the compound's distribution and functions in the plant kingdom.

Stereochemical Considerations and E/Z Isomerism in Biological Relevance

(E)-p-coumaroylagmatine(1+) possesses a double bond in its p-coumaroyl moiety, which gives rise to two possible stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). mdpi.com In scientific literature, if the specific configuration is not mentioned, it is generally assumed to be the trans isomer. mdpi.com

Both the (E) and (Z) isomers have been identified in nature and can exhibit different biological activities. For example, the cis-isomer was identified in Selaginella moellendorffii and was shown to function as a leaf-opening factor in Albizzia julibrissin. mdpi.comjst.go.jp In contrast, the trans-isomer, along with its hydroxylated form, has demonstrated antifungal properties. mdpi.comtandfonline.com

The interconversion between the (E) and (Z) isomers can be induced by factors such as UV light. frontiersin.org The distinct biological roles of these isomers highlight the importance of stereochemistry in the function of p-coumaroylagmatine and underscore the need for precise structural identification in research. The differential activities of the isomers suggest that their specific spatial arrangements are crucial for their interactions with biological targets. frontiersin.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N4O2+ B1263963 (E)-p-coumaroylagmatine(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N4O2+

Molecular Weight

277.34 g/mol

IUPAC Name

diaminomethylidene-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]azanium

InChI

InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/p+1/b8-5+

InChI Key

AKIHYQWCLCDMMI-VMPITWQZSA-O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCC[NH+]=C(N)N)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCC[NH+]=C(N)N)O

Origin of Product

United States

Natural Abundance and Ecological Distribution of E P Coumaroylagmatine 1+

Occurrence Across the Plant Kingdom

The presence of (E)-p-coumaroylagmatine(1+) has been documented in various plant families, from economically important grasses to model organisms used in plant biology research.

This compound is notably present in several key cereal crops:

Hordeum vulgare L. (Barley): First isolated from young barley shoots, p-coumaroylagmatine (B1236574) is a precursor to the antifungal compounds known as hordatines. nih.gov Its concentration is particularly high in young seedlings. mdpi.com

Triticum aestivum L. (Wheat): (E)-p-coumaroylagmatine(1+) has been identified in wheat cultivars. mdpi.com

Zea mays L. (Maize): While direct isolation of (E)-p-coumaroylagmatine(1+) is less documented, the presence of related p-coumaroyl conjugates suggests the existence of the necessary biosynthetic pathways in maize. mdpi.comresearchgate.net

Beyond grasses, (E)-p-coumaroylagmatine(1+) has been found in:

Albizzia julibrissin (Persian Silk Tree): The cis isomer of p-coumaroylagmatine has been identified in this species and is noted to function as a leaf-opening factor. mdpi.com

Selaginella moellendorffii (Spikemoss): The cis isomer has also been detected in this pteridophyte. mdpi.com

Arabidopsis thaliana (Thale Cress): This model plant species has been shown to produce p-coumaroylagmatine, particularly in response to pathogen infection. nih.govresearchgate.net

The distribution of (E)-p-coumaroylagmatine(1+) within plants is not uniform, with concentrations varying across different tissues and organs:

In Hordeum vulgare , it is found in both shoots and roots, with significantly higher levels detected in the roots compared to the shoots. nih.govmdpi.com It is also present in the leaves. mdpi.com

In infected Triticum aestivum seeds, coumaroylagmatine has been specifically located in the outer cuticle of the pericarp. researchgate.net

In Arabidopsis thaliana , the accumulation of p-coumaroylagmatine has been observed in the leaves following infection. nih.gov

While direct localization of (E)-p-coumaroylagmatine(1+) in Oryza sativa is still under investigation, related hydroxycinnamic acid amides have been found to accumulate in the roots and panicles. frontiersin.org

Table 1: Occurrence and Localization of (E)-p-Coumaroylagmatine(1+) in Selected Plant Species

Plant Species Common Name Tissue/Organ of Detection
Hordeum vulgare L. Barley Shoots, Roots, Leaves nih.govmdpi.com
Triticum aestivum L. Wheat Seeds (outer cuticle of pericarp) mdpi.comresearchgate.net
Oryza sativa L. Rice General identification, with related compounds in roots and panicles mdpi.comfrontiersin.org
Zea mays L. Maize General detection suggested by presence of related compounds mdpi.comresearchgate.net
Albizzia julibrissin Persian Silk Tree General identification mdpi.com
Selaginella moellendorffii Spikemoss General identification mdpi.com
Arabidopsis thaliana Thale Cress Leaves nih.gov

Environmental and Developmental Factors Influencing Accumulation

The synthesis and accumulation of (E)-p-coumaroylagmatine(1+) are significantly influenced by external environmental cues, particularly stress conditions. This inducibility underscores its role as a defense compound.

Pathogen infection is a primary trigger for the accumulation of (E)-p-coumaroylagmatine(1+) and related compounds in plants:

In Hordeum vulgare , the compound and its derivatives, the hordatines, are known to accumulate in response to fungal pathogens, contributing to the plant's defense. nih.govmdpi.com

In Arabidopsis thaliana , infection with the necrotrophic fungus Alternaria brassicicola leads to a notable increase in p-coumaroylagmatine levels in the leaves. nih.gov This accumulation is part of a broader defense response involving various hydroxycinnamic acid amides. researchgate.net

Studies on Triticum aestivum have shown that fungal infection can induce the accumulation of defense-related metabolites, including coumaroylagmatine, in the outer layers of the seeds. researchgate.net

Abiotic stress factors, such as adverse climatic conditions, also play a role in the induction of (E)-p-coumaroylagmatine(1+):

Research on winter wheat (Triticum aestivum) has demonstrated that the content of p-coumaroylagmatine and a related compound, p-coumaroyl-3-hydroxyagmatine, significantly increases in the crown of the plant under snow cover. This suggests that the accumulation is a response to winter stress, likely offering protection against snow mold.

Low temperatures are a key component of this winter stress, indicating that cold can be a direct or indirect trigger for the biosynthesis of these protective compounds.

Table 2: Factors Influencing the Accumulation of (E)-p-Coumaroylagmatine(1+)

Factor Stress Type Affected Plant Species (Example) Observed Effect
Pathogen Infection Biotic Hordeum vulgare, Arabidopsis thaliana, Triticum aestivum Increased accumulation in various tissues as a defense response nih.govnih.govresearchgate.netmdpi.com
Low Temperature/Snow Cover Abiotic Triticum aestivum Significant increase in concentration in the crown of the plant

Temporal Dynamics of (E)-p-Coumaroylagmatine(1+) Production during Plant Development

The production of (E)-p-coumaroylagmatine(1+) is not static throughout a plant's life; rather, it exhibits dynamic changes that are closely linked to developmental stages and environmental cues. The concentration of this compound can vary significantly between different plant tissues and at different points in the plant's life cycle, from seedling to maturity.

Research indicates that the highest concentrations of (E)-p-coumaroylagmatine(1+) and its derivatives, the hordatines, are often found in the early stages of development. For instance, in barley, these compounds are abundant in young seedlings, where they provide a crucial defense mechanism for the vulnerable young plant. As the plant matures, the concentration of these compounds may change, reflecting a shift in the plant's metabolic priorities from defense to growth and reproduction.

The following table, while not providing direct measurements of (E)-p-coumaroylagmatine(1+), illustrates the general trend of how concentrations of related phytochemicals can fluctuate across different developmental stages in a plant species.

Phytochemical Composition of Murraya koenigii Leaves at Different Growth Stages

PhytochemicalPre-flowering StageFlowering StageFruiting Stage
Total Phenols (mg TAE/g)170.09 - 303.57266.48 - 450.01212.72 - 363.85
Total Flavonoids (mg CE/g)15.17 - 33.4025.16 - 58.1717.54 - 37.34

Data adapted from studies on Murraya koenigii. TAE = Tannic Acid Equivalents; CE = Catechin Equivalents.

Further research focusing on the precise quantification of (E)-p-coumaroylagmatine(1+) at distinct developmental milestones will be instrumental in fully elucidating its role in plant growth and defense strategies.

Biosynthetic Pathways of E P Coumaroylagmatine 1+ in Plants

Primary Precursor Compounds and Metabolic Flow

The formation of (E)-p-coumaroylagmatine relies on the availability of an activated phenolic acid and an amine substrate, each produced through distinct metabolic routes.

p-Coumaroyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, serving as the precursor for a vast array of phenolic compounds, including flavonoids, lignins, and stilbenes. Its synthesis originates from the aromatic amino acid L-phenylalanine in a series of three enzymatic steps that constitute the general phenylpropanoid pathway.

First, Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. The second step involves the hydroxylation of trans-cinnamic acid at the para position by Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid. Finally, 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by catalyzing the ATP-dependent formation of a thioester bond with coenzyme A, resulting in the final product, p-coumaroyl-CoA. These enzymes often exist as a multienzyme complex associated with the endoplasmic reticulum.

EnzymeSubstrateProductPathway
Phenylalanine ammonia-lyase (PAL)L-Phenylalaninetrans-Cinnamic acidGeneral Phenylpropanoid Pathway
Cinnamic acid 4-hydroxylase (C4H)trans-Cinnamic acidp-Coumaric acidGeneral Phenylpropanoid Pathway
4-Coumarate:CoA ligase (4CL)p-Coumaric acidp-Coumaroyl-CoAGeneral Phenylpropanoid Pathway

Agmatine (B1664431), the amine-donating substrate, is synthesized in plants primarily through the decarboxylation of L-arginine. This reaction is catalyzed by the enzyme Arginine decarboxylase (ADC) . Agmatine is a key intermediate in the biosynthesis of higher polyamines such as putrescine, spermidine, and spermine, which are crucial for various aspects of plant growth and development. The availability of L-arginine, a primary metabolite, directly fuels the production of agmatine for its subsequent roles in metabolism, including its conjugation to p-coumaroyl-CoA.

EnzymeSubstrateProductPathway
Arginine decarboxylase (ADC)L-ArginineAgmatinePolyamine Biosynthesis

Enzymatic Mechanisms of Amide Bond Formation

The crucial step in the synthesis of (E)-p-coumaroylagmatine is the formation of a stable amide bond between the carboxyl group of p-coumaric acid (donated by p-coumaroyl-CoA) and the primary amino group of agmatine.

The enzyme responsible for this conjugation is Agmatine coumaroyltransferase (ACT) , a member of the BAHD family of acyl-CoA-dependent acyltransferases. researchgate.netnih.gov First characterized in barley (Hordeum vulgare), ACT has been identified in other plants as well, including wheat and Arabidopsis. researchgate.netnih.gov

Studies on barley ACT revealed it to be a single polypeptide of approximately 48 kDa with a cytosolic localization. researchgate.netnih.gov The enzyme exhibits high specificity for its substrates. As the acyl acceptor, it strongly prefers agmatine. researchgate.netnih.gov Among various potential acyl donors, it shows the highest specificity for p-coumaroyl-CoA, though it can also utilize other hydroxycinnamoyl-CoAs like feruloyl-CoA to a lesser extent. researchgate.net This specificity ensures the targeted production of p-coumaroylagmatine (B1236574). Different isozymes of ACT exist, with some, like HvACT1-1 in barley, showing particularly high catalytic efficiency, which is linked to the high accumulation of HCAAs in that species. researchgate.net

ACT, like other members of the BAHD superfamily, catalyzes the transfer of the p-coumaroyl group from the high-energy thioester p-coumaroyl-CoA to the nucleophilic amino group of agmatine, releasing Coenzyme A. wikipedia.org The reaction mechanism is facilitated by conserved motifs within the enzyme's active site. nih.gov

A key conserved motif, HXXXD, contains a critical histidine residue that is believed to act as a catalytic base. nih.gov This histidine facilitates the deprotonation of the primary amine of agmatine, increasing its nucleophilicity. The activated agmatine then performs a nucleophilic attack on the carbonyl carbon of the thioester bond in p-coumaroyl-CoA. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the formation of the amide bond in p-coumaroylagmatine and the release of CoA. nih.gov Structural analyses of ACT have provided insights into the substrate-binding pockets, revealing how the enzyme accommodates both the bulky p-coumaroyl-CoA and the guanidino group of agmatine. researchgate.net

Downstream Metabolic Diversification and Conjugate Formation

Following its synthesis, (E)-p-coumaroylagmatine can serve as a precursor for further metabolic modifications, leading to a diversity of related compounds with specific biological roles. One of the most well-documented downstream pathways is the formation of hordatines, which are potent antifungal compounds that accumulate in barley seedlings. researchgate.net

Hordatines (e.g., Hordatine A) are formed through the oxidative dimerization of two p-coumaroylagmatine molecules. This coupling reaction is mediated by peroxidase enzymes. researchgate.net Additionally, other derivatives have been identified in plants, including hydroxylated forms such as p-coumaroylhydroxyagmatine. mdpi.com The double bond in the coumaroyl moiety can also undergo photo-isomerization from the trans form to the cis isomer, creating compounds like cis-p-coumaroylagmatine (B1250024), which has been shown to have roles in plant movement. mdpi.com These modifications highlight how a core molecule can be diversified to fulfill a range of functions, from defense against pathogens to physiological regulation. researchgate.net

Oxidative Coupling and Dimerization to Hordatines (e.g., Hordatine A)

A primary fate of (E)-p-coumaroylagmatine in plants like barley is its dimerization to form hordatines, which are known for their antifungal properties. mdpi.com This conversion is an oxidative coupling reaction where two molecules of p-coumaroylagmatine are joined together. researchgate.net

The dehydrodimer of p-coumaroylagmatine, hordatine A, accumulates to high levels in young barley seedlings and is a key component of the plant's defense mechanism. mdpi.comresearchgate.net The formation of hordatines is catalyzed by oxidizing enzymes such as peroxidases and laccases. researchgate.netacs.org Specifically, research has identified that laccase HvLAC enzymes mediate the oxidative coupling of p-coumaroylagmatine during the biosynthesis of hordatine A. mdpi.com Similarly, peroxidases are involved in the oxidative coupling of two p-coumaroylagmatine molecules to yield hordatine A. researchgate.net The ability to synthesize hordatines appears to be a distinctive feature of the Hordeum genus. mdpi.com

Biomimetic studies using horseradish peroxidase (HRP) have successfully replicated this dimerization process in vitro, confirming the role of peroxidases and allowing for a detailed study of the reaction products. acs.orgnih.gov These studies show that the reactivity in oxidative coupling depends on the substitutions on the phenolic ring of the precursor molecule. acs.orgnih.gov

PrecursorEnzyme TypeProduct ExamplePlant Family/GenusReference
(E)-p-CoumaroylagmatinePeroxidase, LaccaseHordatine APoaceae (Hordeum) researchgate.netmdpi.com

Hydroxylation and Other Modifications of the Agmatine Moiety (e.g., p-coumaroyl-3-hydroxyagmatine)

(E)-p-coumaroylagmatine can undergo further structural modifications, including hydroxylation of its agmatine portion. An example of such a modified compound is p-coumaroyl-3-hydroxyagmatine, which has been isolated from barley leaves (Hordeum vulgare). mdpi.comresearchgate.net This compound differs from its precursor by the addition of a hydroxyl group on the agmatine chain. mdpi.comresearchgate.net

The production of p-coumaroyl-3-hydroxyagmatine is often associated with the plant's response to stress, such as pathogen infection or adverse climatic conditions. mdpi.com Along with the parent compound, p-coumaroyl-3-hydroxyagmatine exhibits antifungal activity, suggesting its role in plant defense. mdpi.com The accumulation of hydroxylated derivatives, among other conjugates, indicates a metabolic flexibility that allows plants to generate a diverse array of defensive compounds from a single precursor. researchgate.net

Formation of Other Dimeric and Polymeric Phenolamides

The oxidative coupling process is not limited to the formation of hordatine A. It can result in a variety of dimeric and potentially polymeric phenolamides through different linkage types. The homo- or hetero-dimerization of various hydroxycinnamoylagmatines (HCAgms), including p-coumaroylagmatine, leads to a range of hordatines such as hordatine A, B, C, and D. researchgate.net

Research involving the incubation of different HCAgm monomers (coumaroylagmatine, feruloylagmatine, and sinapoylagmatine) with horseradish peroxidase has revealed the formation of numerous dimeric structures. nih.gov Structure elucidation of the resulting products identified several linkage types identical to those found naturally in Hordeum species, including 4-O-7′/3-8′, 2-7′/8-8′, and 8-8′/9-N-7′. nih.gov Furthermore, this biomimetic approach led to the identification of two previously unreported linkage types for hydroxycinnamoylagmatine dimers: 8-8′ and 4-O-8′. nih.gov This demonstrates that the oxidative coupling of (E)-p-coumaroylagmatine is a versatile process capable of generating significant molecular diversity, contributing to a complex mixture of defensive compounds in the plant. acs.orgnih.gov

Table of Dimerization Reactivity and Products

Monomer Relative Reactivity (with HRP) Identified Dimer Linkage Types Reference
p-Coumaroylagmatine Lowest 4-O-7′/3-8′, 2-7′/8-8′, 8-8′/9-N-7′, 8-8′, 4-O-8′ acs.orgnih.gov
Feruloylagmatine Intermediate 4-O-7′/3-8′, 2-7′/8-8′, 8-8′/9-N-7′, 8-8′, 4-O-8′ acs.orgnih.gov

Genetic Regulation and Transcriptomic Profiling of Biosynthetic Enzymes

The biosynthesis of (E)-p-coumaroylagmatine and its derivatives is under tight genetic control. The key enzyme responsible for the initial formation of hydroxycinnamic acid amides (HCAAs) in barley is agmatine p-coumaroyltransferase (ACT). researchgate.net This enzyme is a member of the BAHD superfamily of acyltransferases. researchgate.net

Genetic studies in barley have located the genes encoding for both ACT (HvACT) and a specific peroxidase (HvPrx7) involved in the subsequent dimerization to hordatines. acs.org These genes were found to be located on the long arm of chromosome 2H (2HL). acs.org The expression levels of these enzymes are critical in determining the amount of p-coumaroylagmatine and its derivatives found in the plant. mdpi.com

The accumulation of these compounds is often induced by biotic and abiotic stressors, indicating a sophisticated regulatory network at the transcriptional level. researchgate.net For instance, infection with the fungus Fusarium graminearum, or treatment with substances like copper chloride (CuCl2) and the plant hormone jasmonic acid, can induce the accumulation of these amides. researchgate.net This suggests that stress-related signaling pathways activate the transcription of biosynthetic genes like ACT and peroxidases to bolster the plant's chemical defenses. Transcriptomic profiling and analysis of transcription factors (such as bHLH, NAC, and MYB families) in various plants have begun to unravel the complex regulatory networks that control the production of such secondary metabolites in response to environmental cues. nih.gov

Metabolism and Biotransformation of E P Coumaroylagmatine 1+ in Heterologous Systems

In vivo Mammalian Metabolic Fates and Identification of Metabolites (e.g., in mice)

Studies in mice have been instrumental in elucidating the metabolic fate of (E)-p-coumaroylagmatine(1+). Following administration, a significant portion of the parent compound is detectable in both feces and urine, alongside a suite of metabolites. wiley.comresearchgate.net

Pathways of Biotransformation (e.g., double bond reduction, amide bond hydrolysis, guanidine (B92328) cleavage, guanidine oxidation)

The biotransformation of (E)-p-coumaroylagmatine(1+) in mice proceeds through four primary metabolic pathways, resulting in the formation of nine major metabolites. wiley.comresearchgate.net

These pathways are:

Double bond reduction: This reaction saturates the double bond in the p-coumaroyl moiety of the molecule.

Amide bond hydrolysis: This pathway cleaves the amide bond that links the p-coumaric acid and agmatine (B1664431) parts of the molecule.

Guanidine cleavage: This involves the removal of the guanidine group from the agmatine portion.

Guanidine oxidation: This pathway modifies the guanidine group through oxidation.

Quantitative Analysis of Identified Metabolites

Quantitative analysis has revealed the distribution of (E)-p-coumaroylagmatine(1+) and its key metabolites in mouse feces and urine. A significant amount of the unaltered parent compound was found, with concentrations of 29.33 ± 1.58 µmol/g in feces and 2020.44 ± 130.07 µM in urine. wiley.comresearchgate.net Notably, the concentration of the metabolite agmatine (M1) saw a dramatic increase, rising 177.6-fold in feces and 3.2-fold in urine after administration of (E)-p-coumaroylagmatine(1+). wiley.comresearchgate.net

Table 1: Identified Metabolites of (E)-p-Coumaroylagmatine(1+) in Mice

Metabolite IDMetabolite NameBiotransformation Pathway
M1AgmatineAmide bond hydrolysis
M3Dihydro-p-coumaroylagmatineDouble bond reduction

This table is based on available data and may not be exhaustive of all identified metabolites.

Biotransformation by Human Gut Microbiota

The human gut microbiota plays a crucial role in the metabolism of (E)-p-coumaroylagmatine(1+), transforming it into various bioactive compounds.

Identification of Microbial Metabolites and Transformation Pathways

In vitro studies using human fecal slurries have demonstrated that the gut microbiota can metabolize (E)-p-coumaroylagmatine(1+) through pathways similar to those observed in mice. wiley.com The primary transformation identified is the reduction of the double bond, leading to the formation of dihydro-p-coumaroylagmatine (M3). wiley.com

Inter-individual Variability in Microbial Conversion

Significant inter-individual differences exist in the capacity of the human gut microbiota to metabolize (E)-p-coumaroylagmatine(1+). wiley.com This variability is particularly evident in the formation of dihydro-p-coumaroylagmatine (M3), with individuals being classifiable as either high or low metabolizers. wiley.com This suggests that the composition of an individual's gut microbiome dictates the extent of this specific biotransformation. wiley.com

Role of Specific Gut Microorganisms (e.g., Prevotella copri)

While direct evidence linking Prevotella copri to the specific metabolism of (E)-p-coumaroylagmatine(1+) is still emerging, this bacterium is a key player in the gut microbiome. nih.govelifesciences.org Prevotella copri is known for its role in the metabolism of carbohydrates and has been associated with both pro-inflammatory and anti-inflammatory effects depending on the context. elifesciences.orgnih.gov Given its metabolic capabilities, it is plausible that Prevotella copri could contribute to the biotransformation of phenolic compounds like (E)-p-coumaroylagmatine(1+).

Elucidation of Biological Activity Mechanisms and Physiological Roles of E P Coumaroylagmatine 1+ in Plants

Contribution to Plant Defense Against Biotic Stressors

(E)-p-coumaroylagmatine(1+) is a key player in defending plants against a range of pathogenic microorganisms. mdpi.com Its accumulation is often induced by pathogen attack, highlighting its role in the plant's defense arsenal. nih.govresearchgate.net

Antifungal Activity and Inhibition of Fungal Pathogen Growth

(E)-p-coumaroylagmatine(1+) has demonstrated notable antifungal properties against several pathogenic fungi. researchgate.net Research has shown its inhibitory effects on spore germination and mycelial growth of various fungal species. researchgate.net

Erysiphe graminis : In barley, concentrations of p-coumaroylagmatine (B1236574) increase significantly in response to infection by the powdery mildew fungus, Erysiphe graminis. researchgate.net While p-coumaroylagmatine itself may not be the primary antifungal agent in all cases, its derivative, p-coumaroyl-hydroxyagmatine, has shown direct antifungal activity against this pathogen. nih.gov

Microdochium nivale : This fungus is a significant pathogen of cereals, causing diseases like snow mold. apsnet.org While direct studies on the effect of (E)-p-coumaroylagmatine(1+) on Microdochium nivale are limited, related compounds like feruloylagmatine, which shares a similar biosynthetic pathway, exhibit antifungal activity against it. tandfonline.com Competitive interaction studies have shown that Fusarium culmorum can suppress the growth of M. nivale on wheat seedlings. nih.gov

Fusarium culmorum : This pathogen is another major concern for cereal crops. nih.gov Knockout of the agmatine (B1664431) coumaroyltransferase (ACT) gene in wheat, which is crucial for p-coumaroylagmatine synthesis, led to increased susceptibility to F. graminearum, a closely related species. nih.gov This suggests a defensive role for p-coumaroylagmatine against Fusarium species. In mixed infections, F. culmorum has been observed to inhibit the growth of Microdochium species. nih.gov

Antifungal Activity of (E)-p-coumaroylagmatine(1+) and Related Compounds
Fungal PathogenObserved EffectRelated Compound ActivityCitations
Erysiphe graminisIncreased accumulation of p-coumaroylagmatine in infected barley.p-coumaroyl-hydroxyagmatine shows direct antifungal activity. researchgate.netnih.gov
Microdochium nivaleLimited direct data; competitive growth suppression by F. culmorum.Feruloylagmatine exhibits antifungal properties against this pathogen. tandfonline.comnih.gov
Fusarium culmorumReduced p-coumaroylagmatine synthesis in wheat increases susceptibility to related Fusarium species.Inhibits the growth of Microdochium nivale in co-infection studies. nih.govnih.gov

Role as Phytoalexins and Phytoanticipins in Plant Immunity

The classification of defensive compounds in plants often falls into two categories: phytoalexins and phytoanticipins. nih.govnih.govnsf.gov Phytoalexins are synthesized de novo following a pathogen attack, while phytoanticipins are present constitutively or are produced from pre-existing precursors. nih.govnih.govnsf.govscispace.com

(E)-p-coumaroylagmatine(1+) can be considered both a phytoalexin and a phytoanticipin, depending on the plant species and the specific circumstances of a pathogen interaction. nsf.gov In many instances, its levels increase significantly after infection, which is characteristic of a phytoalexin. nih.govresearchgate.net This induced accumulation suggests an active role in the plant's defense response. nih.gov However, it can also be present in healthy plant tissues, fulfilling the role of a phytoanticipin by providing a pre-existing chemical barrier against potential invaders. nih.gov

Involvement in Induced Systemic Resistance and Hypersensitivity Responses

Induced systemic resistance (ISR) is a state of heightened defense preparedness in a plant, triggered by a localized stimulus, which provides protection against a broad range of pathogens. The accumulation of defense-related compounds like (E)-p-coumaroylagmatine(1+) is a hallmark of such systemic responses. uj.ac.za The synthesis of HCAAs, including p-coumaroylagmatine, is often regulated by plant hormones like jasmonic acid and ethylene (B1197577), which are key signaling molecules in ISR pathways. frontiersin.orgnih.gov

The hypersensitivity response (HR) is a form of programmed cell death at the site of infection, which serves to limit the spread of the pathogen. While direct evidence linking (E)-p-coumaroylagmatine(1+) to the HR is still emerging, the accumulation of phenolic compounds at infection sites is a known component of this defense mechanism. nih.gov

Modulation of Cell Wall Reinforcement

A crucial defense strategy in plants is the reinforcement of the cell wall to create a physical barrier against invading pathogens. (E)-p-coumaroylagmatine(1+) and other HCAAs contribute significantly to this process. nih.govresearchgate.net

Callose Deposition: Upon pathogen perception, plants deposit callose, a β-1,3-glucan polymer, at the site of attempted penetration. frontiersin.org This deposition strengthens the cell wall and can prevent the entry of fungal hyphae. frontiersin.org Exogenous application of related HCAAs has been shown to increase callose deposition, suggesting a role for these compounds in signaling or directly contributing to this defense response. researchgate.netresearchgate.net

Lignin (B12514952) Synthesis: Lignin, a complex polymer, is another key component of the secondary cell wall that provides structural integrity and resistance to degradation by microbial enzymes. nih.gov HCAAs can be incorporated into the lignin polymer, enhancing its defensive properties. frontiersin.org The upregulation of enzymes involved in the phenylpropanoid pathway, which leads to the synthesis of both HCAAs and lignin precursors, is a common response to pathogen attack. scienceopen.com

Participation in Plant Responses to Abiotic Stress

Beyond its role in combating biotic threats, (E)-p-coumaroylagmatine(1+) also appears to be involved in plant responses to abiotic stressors, particularly low temperatures.

Role in Cold Acclimatization and Freezing Tolerance

Cold acclimatization is a process by which plants increase their tolerance to freezing temperatures after exposure to low, non-freezing conditions. nih.govnih.govscispace.com This process involves a complex array of physiological and biochemical changes. nih.gov

Research in winter wheat has shown that while p-coumaroylagmatine levels did not significantly increase, the related compound feruloylagmatine accumulated to a much greater extent in plants exposed to cold temperatures. tandfonline.com This suggests that the HCAA pathway is activated during cold acclimatization. The accumulation of these compounds, which also possess antifungal properties, may provide a dual benefit by enhancing both freezing tolerance and disease resistance during the vulnerable winter months. tandfonline.com The stabilization of membranes against freeze-induced damage is a critical aspect of cold tolerance, and the accumulation of various metabolites, potentially including HCAAs, contributes to this process. scispace.com

Summary of (E)-p-coumaroylagmatine(1+) and Related HCAA Roles in Plant Stress Response
Stress TypeSpecific RoleMechanismCitations
Biotic StressAntifungal ActivityInhibition of spore germination and mycelial growth. researchgate.net
Phytoalexin/PhytoanticipinConstitutive and induced accumulation to deter pathogens. nih.govnih.govnsf.gov
Induced Systemic ResistanceAccumulation as part of a plant-wide defense enhancement. frontiersin.orgnih.govuj.ac.za
Cell Wall ReinforcementContributes to callose deposition and lignin synthesis to form a physical barrier. nih.govresearchgate.netfrontiersin.org
Abiotic StressCold AcclimatizationAccumulation of related HCAAs in response to low temperatures, potentially enhancing freezing tolerance. tandfonline.comscispace.com

Protection Against Environmental Stressors (e.g., snow cover)

Plants have developed sophisticated mechanisms to withstand various environmental challenges. One such adaptation involves the accumulation of specific secondary metabolites, including (E)-p-coumaroylagmatine(1+), in response to stressors like snow cover. tandfonline.com

Research on winter wheat (Triticum aestivum L. cv Chihokukomugi) has demonstrated a significant increase in the concentration of p-coumaroylagmatine and its hydroxylated form, p-coumaroyl-3-hydroxyagmatine, in the crown of the plant when under snow cover. tandfonline.com This accumulation is considered a response to winter stress and is linked to the protection of the plant against snow mold, a fungal disease that can severely limit crop yield and quality in northern regions. tandfonline.com Both p-coumaroylagmatine and p-coumaroyl-3-hydroxyagmatine have shown antifungal activity against the snow mold pathogen Microdochium nivale. tandfonline.com This suggests that the buildup of these compounds induced by the abiotic stress of snow cover plays a crucial role in defending the plant against pathogenic threats during winter. tandfonline.com

The presence of a snow cover provides insulation, protecting plants from extreme cold and desiccation. nih.gov However, it can also create a stressful environment, including hypoxic conditions. nih.gov The ability of plants like winter wheat to increase the production of protective compounds such as p-coumaroylagmatine highlights a cross-adaptation capability, where tolerance to abiotic stress (low temperature, snow cover) is linked to resistance against biotic stress (fungal pathogens). tandfonline.com

Table 1: Accumulation of Hydroxycinnamic Acid Amides in Winter Wheat Under Snow Cover

CompoundObservationImplied Function
p-CoumaroylagmatineSignificant increase in concentration in the crown of winter wheat under snow. tandfonline.comProtection against snow mold pathogens. tandfonline.com
p-Coumaroyl-3-hydroxyagmatineSignificant increase in concentration in the crown of winter wheat under snow. tandfonline.comProtection against snow mold pathogens. tandfonline.com

Regulatory Functions in Plant Growth and Development

Beyond its protective role, (E)-p-coumaroylagmatine(1+) and its isomers are involved in regulating key aspects of plant growth and development, including pollen tube growth and leaf movement. mdpi.comnih.gov

Influence on Pollen Tube Growth and Hybrid Incompatibility

Successful fertilization in plants relies on the precise growth of the pollen tube to deliver sperm cells to the ovule. nih.govmdpi.com This process is influenced by a complex interplay of chemical signals. mdpi.com In the context of distant hybridization, where pollen from one species is transferred to the stigma of another, metabolic and signaling disruptions can lead to hybrid incompatibility, a significant barrier in plant breeding. mdpi.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Metabolomic studies on peonies have shed light on the role of various compounds in this process. In a cross between Paeonia ostii 'Fengdanbai' and P. lactiflora 'Red Sara', significant changes in the metabolic profile of the stigma were observed 12 hours after pollination. mdpi.com Notably, many metabolites, including those involved in energy supply like amino acids and nucleotides, were down-regulated in the hybrid stigma, suggesting that energy deficiency could be a factor in the observed inhibition of pollen germination and tube growth. mdpi.com

While direct evidence for the specific role of (E)-p-coumaroylagmatine(1+) in peony hybrid incompatibility is still emerging, the broader class of hydroxycinnamic acid amides is known to be involved in plant development and defense responses. mdpi.com The alteration of metabolic pathways, including those for amino acids and phenylpropanoids, in hybrid stigmas points to a complex regulatory network where compounds like (E)-p-coumaroylagmatine(1+) could play a role. mdpi.com

Function as a Leaf-Opening Factor (for cis-isomer)

The rhythmic movement of leaves in some plants, known as nyctinasty, is controlled by a delicate balance of leaf-opening and leaf-closing substances. researchgate.net In the nyctinastic plant Albizzia julibrissin, the cis-isomer of p-coumaroylagmatine has been identified as a leaf-opening factor. nih.govjst.go.jp

This compound is effective at inducing leaf opening at a concentration of 5x10⁻⁶ M at night. nih.gov Interestingly, while the leaf-opening activity within the plant extract fluctuates between day and night, the concentration of cis-p-coumaroylagmatine (B1250024) remains relatively constant over a 24-hour period. nih.gov This suggests that the regulation of leaf movement is likely controlled by changes in the concentration of a yet-to-be-identified leaf-closing factor, which in turn affects the balance between the two opposing factors. nih.gov

Fluorescence studies using labeled cis-p-coumaroylagmatine have revealed that this leaf-opening substance binds specifically to the motor cells located in the pulvini (the joints at the base of leaves) of Albizzia plants. researchgate.netscispace.com This binding is genus-specific, indicating the presence of a specific receptor for the leaf-movement factor in the motor cells of these plants. researchgate.netscribd.com

Molecular Mechanisms of Biological Activity

The diverse biological activities of (E)-p-coumaroylagmatine(1+) are underpinned by its interactions with various molecular pathways, including plant hormonal signaling networks.

Interactions with Plant Hormonal Signaling Pathways (e.g., Jasmonic Acid, Ethylene, Salicylic (B10762653) Acid)

Plant hormones are crucial for regulating growth, development, and responses to stress. (E)-p-coumaroylagmatine(1+) biosynthesis and action are intricately linked with several key hormonal signaling pathways.

Jasmonic Acid (JA): Jasmonates are plant hormones that play a central role in defense against pathogens and insects. nih.govmsu.edu The biosynthesis of hydroxycinnamic acid amides (HCAAs), including p-coumaroylagmatine, is regulated by JA-responsive transcription factors. nih.gov For instance, in Arabidopsis thaliana, the accumulation of p-coumaroylagmatine is dependent on the synergistic interaction between the JA and ethylene signaling pathways. msu.edu Studies have shown that mutants with constitutively active JA signaling accumulate significantly higher levels of p-coumaroylagmatine. msu.eduwiley.com The transcription factor RRTF1, which is responsive to JA, is required for the expression of the DTX18 gene, a transporter that mediates the secretion of p-coumaroylagmatine to the plant surface for defense. nih.gov Furthermore, JA has been shown to stabilize RRTF1, promoting its activity. nih.gov

Ethylene (ET): Ethylene is a gaseous phytohormone that regulates a wide array of developmental processes and stress responses. nih.govnih.govmdpi.comfrontiersin.orgunibas.it The biosynthesis of p-coumaroylagmatine is synergistically induced by a combination of JA and ET. nih.gov The key positive regulator ORA59, which is induced by both JA and ET, directly activates the expression of the AGMATINE COUMAROYLTRANSFERASE (ACT) gene, which is essential for p-coumaroylagmatine biosynthesis. nih.gov While ethylene signaling itself is a complex cascade involving receptors, kinases, and transcription factors, its crosstalk with the JA pathway is crucial for the production of defensive compounds like p-coumaroylagmatine. nih.govnih.govmdpi.comfrontiersin.orgunibas.it

Salicylic Acid (SA): Salicylic acid is another key defense hormone in plants. While the direct interaction of (E)-p-coumaroylagmatine(1+) with the SA pathway is less characterized than with JA and ET, studies on related HCAAs provide some insights. For example, exogenous application of coumaroyl tyramine (B21549) and coumaroyl tryptamine, other HCAAs, can induce callose deposition, a defense response, in a manner that is independent of salicylic acid but dependent on ethylene signaling. researchgate.netresearchgate.net This suggests a degree of specificity in how different HCAAs interact with various hormonal pathways.

Table 2: Interaction of (E)-p-Coumaroylagmatine(1+) with Plant Hormonal Signaling

HormoneInteraction with (E)-p-Coumaroylagmatine(1+) PathwayKey Mediators
Jasmonic Acid (JA)Synergistically induces biosynthesis with ethylene. nih.govmsu.eduORA59, RRTF1, ACT, DTX18 nih.gov
Ethylene (ET)Synergistically induces biosynthesis with jasmonic acid. nih.govORA59, ACT nih.gov
Salicylic Acid (SA)Less direct interaction; related HCAAs show SA-independent defense responses. researchgate.netresearchgate.net-

Association with Specific Molecular Pathways (e.g., MAPK family, NF-κB pathway in relevant biological contexts)

Beyond hormonal signaling, the effects of (E)-p-coumaroylagmatine(1+) are mediated through other fundamental molecular pathways.

MAPK Family: Mitogen-activated protein kinase (MAPK) cascades are conserved signaling modules that transduce extracellular stimuli into intracellular responses, playing vital roles in plant growth, development, and stress responses. nih.govfrontiersin.orgnih.govmdpi.comembopress.org MAPK pathways are known to be involved in the signaling of various plant hormones, including auxin, ethylene, and jasmonic acid, as well as in responses to both biotic and abiotic stresses. frontiersin.orgnih.govmdpi.com Given that the biosynthesis and function of (E)-p-coumaroylagmatine(1+) are tightly linked to these same hormones and stress responses, it is highly probable that its regulatory network involves MAPK signaling. For instance, wounding and pathogen infection, which induce HCAA production, are known to activate specific MAPK cascades. nih.gov

NF-κB Pathway: In the context of the biological activities of related compounds in non-plant systems, the NF-κB pathway is a significant target. For example, hydroxycinnamic acid derivatives have been shown to inhibit the activation of the NF-κB pathway in adipose tissues, which is a key regulator of inflammation. researchgate.net While the direct interaction of (E)-p-coumaroylagmatine(1+) with an NF-κB-like pathway in plants is not as well-defined, network pharmacology studies have identified NF-κB-related targets as being associated with the therapeutic effects of plant extracts containing phenylpropanoids, the class of compounds to which (E)-p-coumaroylagmatine(1+) belongs. nih.gov

Mechanisms of Antioxidant Action in Plant Systems

(E)-p-coumaroylagmatine(1+), a phenolic amide, demonstrates significant antioxidant activity within plant systems, playing a crucial role in mitigating oxidative stress induced by various environmental factors. Its antioxidant mechanisms are multifaceted, involving direct radical scavenging and potentially influencing the plant's endogenous antioxidant defense systems.

The antioxidant capacity of (E)-p-coumaroylagmatine(1+) is fundamentally linked to its chemical structure. vulcanchem.com The presence of a hydroxyl group on the phenyl ring is a key feature, enabling it to donate a hydrogen atom to neutralize free radicals. vulcanchem.commdpi.com This process transforms the radical into a more stable, less reactive species, thereby terminating the damaging chain reactions of oxidation. mdpi.com The α,β-unsaturated amide structure may also contribute to its reactivity with cellular targets. vulcanchem.com Furthermore, the guanidine (B92328) group from the agmatine portion of the molecule provides a basic functional group that can interact with other molecules within the cell. vulcanchem.com

Phenolamides, the class of compounds to which (E)-p-coumaroylagmatine(1+) belongs, are recognized as effective antioxidative and antiradical agents. bohrium.com The combination of a phenolic acid (p-coumaric acid) and a polyamine (agmatine) in one molecule is thought to enhance this antioxidant potential. bohrium.com

Research on related hydroxycinnamic acid amides (HCAAs) provides further insight into the antioxidant mechanisms. mdpi.com The phenolic ring is central to the antioxidant activity as it can donate an electron to free radicals. mdpi.com While the presence of a hydroxyl group is crucial, the position of this group can influence the scavenging activity. For instance, caffeoylamino acids, which have a hydroxyl group in the ortho-position, tend to show higher scavenging activity compared to p-coumaroylamino acids. mdpi.com

In plant cells, (E)-p-coumaroylagmatine(1+) is found in both the cytoplasm and extracellular spaces, suggesting it has roles in both intracellular and extracellular defense. vulcanchem.com This dual localization allows it to counteract reactive oxygen species (ROS) in different cellular compartments. vulcanchem.com ROS, such as superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism and their production can be exacerbated by environmental stresses. nih.govnih.gov

The accumulation of HCAAs like (E)-p-coumaroylagmatine(1+) is an important part of the plant's defense response, including the hypersensitive response (HR), which is a form of programmed cell death to limit the spread of pathogens. nih.gov While ROS are involved in signaling for these defense responses, their overaccumulation can lead to cellular damage. nih.govmdpi.com The antioxidant activity of HCAAs helps to modulate ROS levels, preventing excessive damage while allowing for their signaling function. nih.gov

The table below summarizes the key structural features of (E)-p-coumaroylagmatine(1+) and their contribution to its antioxidant mechanisms in plants.

Structural FeatureContribution to Antioxidant Mechanism
Phenolic Hydroxyl Group Donates a hydrogen atom to neutralize free radicals, terminating oxidative chain reactions. vulcanchem.commdpi.com
α,β-Unsaturated Amide May enhance reactivity with nucleophilic cellular targets, contributing to its protective effects. vulcanchem.com
Guanidine Moiety A basic functional group that can interact with anionic biomolecules within the plant cell. vulcanchem.com
Combined Phenolic Acid and Polyamine Structure The conjugation of p-coumaric acid and agmatine is believed to potentiate the overall antioxidant capacity. bohrium.com

Chemical and Enzymatic Synthesis of E P Coumaroylagmatine 1+ and Its Analogs for Research Applications

Established Laboratory Synthetic Routes for (E)-p-Coumaroylagmatine(1+)

The laboratory synthesis of (E)-p-coumaroylagmatine(1+) is fundamental for obtaining the pure compound for research purposes, as isolation from natural sources like barley can be complex and yield low quantities. mdpi.com A common and established method involves the coupling of p-coumaric acid and agmatine (B1664431). nih.govacs.org

One widely adopted protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. nih.govacs.org In this procedure, equimolar amounts of p-coumaric acid and DCC are stirred in an organic solvent such as acetone. nih.govacs.org This is followed by the addition of an aqueous solution of agmatine sulfate (B86663) and sodium bicarbonate. nih.govacs.org The reaction mixture is typically stirred for an extended period, for example 24 hours, at room temperature in the dark. acs.org The reaction is then quenched, often with acetic acid. acs.org

Purification of the synthesized (E)-p-coumaroylagmatine(1+) is commonly achieved through chromatographic techniques. Flash chromatography using a C18 column is an effective method. acs.org A gradient elution system, for instance, with water and acetonitrile (B52724), both containing a small percentage of formic acid, allows for the separation of the desired product from byproducts and unreacted starting materials. acs.org The fractions containing the pure compound are then typically pooled, the organic solvent evaporated, and the remaining aqueous solution freeze-dried to yield the final product. acs.org

An alternative approach involves the condensation of methyl-trans-p-coumarate with agmatine monohydrochloride. google.com The resulting product can then be further purified. google.com High-performance liquid chromatography (HPLC) is another powerful tool for both the purification and analytical verification of (E)-p-coumaroylagmatine(1+). mdpi.com

Table 1: Key Reagents in the Laboratory Synthesis of (E)-p-Coumaroylagmatine(1+)

ReagentRole
p-Coumaric acidStarting material (acyl donor)
AgmatineStarting material (amine acceptor)
N,N'-dicyclohexylcarbodiimide (DCC)Coupling agent
AcetoneOrganic solvent
Sodium bicarbonateBase
Acetic acidQuenching agent
Methyl-trans-p-coumarateAlternative starting material

Development of Stereoselective Synthetic Methods for E and Z Isomers

The double bond in the p-coumaroyl moiety of p-coumaroylagmatine (B1236574) allows for the existence of both (E) (trans) and (Z) (cis) stereoisomers. mdpi.comresearchgate.net While the (E) isomer is generally more common, the (Z) isomer also occurs naturally and can exhibit distinct biological activities. mdpi.comresearchgate.net For instance, cis-p-coumaroylagmatine (B1250024) has been identified as a leaf-opening factor in Albizzia julibrissin. mdpi.com Therefore, the development of stereoselective synthetic methods is crucial for studying the specific roles of each isomer.

A reaction that favors the formation of one stereoisomer over another is termed stereoselective. masterorganicchemistry.com In the context of p-coumaroylagmatine, this would involve reaction conditions that preferentially yield either the (E) or the (Z) isomer. A reaction is considered stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For example, using a pure (E) or (Z) isomer of a p-coumaric acid derivative as a starting material in a way that preserves the double bond geometry would be a stereospecific approach.

The isomerization of the double bond from the more stable trans configuration to the cis configuration can be influenced by factors such as light or temperature. acs.org This photochemical or thermal isomerization presents a potential route to access the (Z) isomer from the more readily synthesized (E) isomer. The development of enzymatic methods, as discussed in the following section, can also offer high stereoselectivity. For example, enzymes involved in coumarin (B35378) biosynthesis have been shown to catalyze trans-to-cis isomerization. biorxiv.org

Enzymatic Synthesis for Specific Isomers or Derivatives

Enzymatic synthesis offers a powerful and highly specific alternative to traditional chemical methods for producing (E)-p-coumaroylagmatine(1+) and its derivatives. Enzymes can provide high regio- and stereoselectivity under mild reaction conditions.

Horseradish peroxidase (HRP) has been utilized in the biomimetic synthesis of dimers of hydroxycinnamoylagmatines, which are naturally occurring antifungal compounds in barley. nih.govacs.org In these studies, (E)-p-coumaroylagmatine was first synthesized chemically and then used as a substrate for HRP-catalyzed oxidative coupling. nih.govacs.org The reaction, typically carried out in a buffered aqueous solution, involves the dropwise addition of hydrogen peroxide over several hours. google.com This method has been shown to produce dimer linkages identical to those found in nature. nih.govacs.org

The reactivity of different hydroxycinnamoylagmatines in HRP-catalyzed reactions has been shown to depend on the substitution pattern of the phenolic ring. nih.gov For instance, sinapoylagmatine exhibits higher reactivity than feruloylagmatine, which in turn is more reactive than p-coumaroylagmatine. nih.gov

In the biosynthesis of p-coumaroylagmatine in plants, the key step is catalyzed by an agmatine coumaroyltransferase (ACT). uj.ac.za This enzyme facilitates the condensation of p-coumaroyl-CoA with agmatine. mdpi.comresearchgate.net Recombinant AtACT from Arabidopsis thaliana expressed in E. coli has been used to confirm this enzymatic activity in vitro. researchgate.net Such recombinant enzymes hold potential for the targeted synthesis of p-coumaroylagmatine and its analogs.

Laccases are another class of enzymes that have been identified as catalysts for the oxidative coupling of p-coumaroylagmatine to form hordatines in barley. researchgate.net These enzymes, like peroxidases, are involved in phenol (B47542) oxidative coupling. mdpi.com

Table 2: Enzymes in the Synthesis and Derivatization of p-Coumaroylagmatine

EnzymeFunction
Horseradish Peroxidase (HRP)Catalyzes oxidative coupling to form dimers (hordatines). nih.govgoogle.com
Agmatine Coumaroyltransferase (ACT)Catalyzes the formation of p-coumaroylagmatine from p-coumaroyl-CoA and agmatine. uj.ac.zaresearchgate.net
LaccaseCatalyzes the oxidative coupling of p-coumaroylagmatine to form hordatines. researchgate.net
4-Coumarate-CoA Ligase (4CL)Activates p-coumaric acid to its CoA ester, a precursor for ACT. oup.com

Design and Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of structural analogs of (E)-p-coumaroylagmatine(1+) are essential for conducting structure-activity relationship (SAR) studies. researchgate.net These studies help to identify the key structural features responsible for the compound's biological activity and to develop new molecules with enhanced or modified properties. researchgate.netmdpi.com

Analogs can be created by modifying different parts of the parent molecule, including the hydroxycinnamic acid moiety, the agmatine side chain, or the amide linkage. researchgate.netmdpi.com For example, analogs with different substitution patterns on the phenyl ring of the hydroxycinnamic acid, such as feruloylagmatine and sinapoylagmatine, have been synthesized to investigate the effect of methoxy (B1213986) groups on properties like antioxidant activity and reactivity in enzymatic coupling reactions. nih.gov

Other modifications can include altering the length of the polyamine chain, replacing the guanidino group of agmatine with other functional groups, or changing the amide bond to an ester or other linkage. researchgate.netmdpi.com The synthesis of these analogs often follows similar chemical coupling strategies as those used for (E)-p-coumaroylagmatine(1+), by reacting a modified hydroxycinnamic acid with a modified amine. mdpi.com

By comparing the biological activities of a series of these analogs, researchers can deduce which structural elements are critical for a particular function, be it antifungal, antioxidant, or another activity. researchgate.netmdpi.com This knowledge is invaluable for the rational design of new compounds with desired therapeutic or agrochemical properties.

Preparation of Isotopically Labeled Compounds for Metabolic Tracing

Isotopically labeled versions of (E)-p-coumaroylagmatine(1+) are indispensable tools for studying its metabolism, distribution, and fate in biological systems. iris-biotech.de Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used for this purpose as they are safe and can be detected with high sensitivity by mass spectrometry. iris-biotech.deacs.org

The synthesis of isotopically labeled compounds involves incorporating one or more heavy isotopes into the molecule. This can be achieved by using a labeled precursor in the synthetic route. For example, to create a ¹³C-labeled (E)-p-coumaroylagmatine(1+), one could start with ¹³C-labeled p-coumaric acid or ¹³C-labeled agmatine. acs.org

Once administered to a biological system, the labeled compound and its metabolites can be tracked and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov The mass difference between the labeled and unlabeled molecules allows for their unambiguous identification in complex biological matrices. acs.org This approach, often referred to as untargeted metabolomics with stable isotope labeling, enables the discovery of novel metabolic pathways and provides insights into the dynamics of metabolic networks. acs.orgnih.gov For instance, feeding experiments in Arabidopsis thaliana with labeled precursors have been used to elucidate the biosynthetic pathway of hydroxycinnamic acid amides, including p-coumaroylagmatine. researchgate.net

Table 3: Common Stable Isotopes Used in Metabolic Tracing

IsotopeNatural Abundance (%)Use in Labeling p-Coumaroylagmatine
Carbon-13 (¹³C)1.10Labeling the carbon skeleton of the p-coumaroyl or agmatine moiety. acs.org
Deuterium (²H)0.015Replacing hydrogen atoms at specific positions. iris-biotech.de
Nitrogen-15 (¹⁵N)0.366Labeling the amide and guanidino nitrogen atoms. iris-biotech.de

Advanced Analytical Methodologies for Identification, Quantification, and Structural Elucidation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental techniques for the separation of (E)-p-coumaroylagmatine from other metabolites in plant extracts. nih.govresearchgate.net These methods utilize a stationary phase, typically a C18 column, and a mobile phase gradient to resolve compounds based on their physicochemical properties. nih.govuzh.ch

In the analysis of (E)-p-coumaroylagmatine, reversed-phase chromatography is commonly employed. nih.govacs.org A typical mobile phase consists of an aqueous component, often with an acid modifier like formic or acetic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. nih.govacs.org For instance, a gradient program might start with a low percentage of organic solvent and gradually increase to elute more hydrophobic compounds. nih.govacs.org

UHPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.netfrontiersin.org The separation of (E)-p-coumaroylagmatine has been successfully achieved using UHPLC, often coupled with mass spectrometry for detection. nih.govresearchgate.net The retention time of (E)-p-coumaroylagmatine under specific chromatographic conditions serves as an initial identifier. For example, in one study, the retention time for p-coumaroylagmatine (B1236574) was reported as 21.4 minutes using a specific HPLC method. tandfonline.com

The choice of column temperature and the precise composition of the mobile phase are critical parameters that are optimized to achieve the best separation. acs.org Detection is often performed using a photodiode array (PDA) detector, which can measure UV absorbance across a range of wavelengths, or more commonly, a mass spectrometer. acs.orgwiley.com

Table 1: Exemplary HPLC/UHPLC Parameters for (E)-p-coumaroylagmatine Analysis

Parameter Description Reference(s)
Column Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) nih.gov
Mobile Phase A Water with 0.04% acetic acid nih.gov
Mobile Phase B Acetonitrile with 0.04% acetic acid nih.gov
Gradient 5% to 95% B over 11 minutes nih.gov
Flow Rate 0.4 mL/min nih.gov
Column Temperature 40 °C nih.gov
Injection Volume 2 µL nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool for the analysis of (E)-p-coumaroylagmatine, providing highly sensitive detection and crucial structural information. It is almost always coupled with a liquid chromatography system (LC-MS) to analyze the separated compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation of (E)-p-coumaroylagmatine. In an MS/MS experiment, the protonated molecule ([M+H]⁺), with a mass-to-charge ratio (m/z) of 277, is selected and subjected to collision-induced dissociation (CID). nih.govresearchgate.net This process breaks the molecule into characteristic fragment ions, creating a unique fragmentation pattern that serves as a molecular fingerprint.

A predominant fragmentation pathway for (E)-p-coumaroylagmatine in positive ionization mode involves the neutral loss of the agmatine (B1664431) moiety (130 Da), resulting in a prominent fragment ion at m/z 147. nih.govresearchgate.netmdpi.com This fragment corresponds to the p-coumaroyl moiety. mdpi.com Other observed fragments can include ions at m/z 119 and 114. nih.gov The specific fragmentation pattern is highly reproducible and is used to confirm the identity of the compound in complex samples. nih.govresearchgate.net The analysis of these fragmentation patterns is a key component in both targeted and untargeted metabolomics studies to identify (E)-p-coumaroylagmatine. researchgate.netacs.org

Table 2: Characteristic MS/MS Fragments of (E)-p-coumaroylagmatine ([M+H]⁺ = m/z 277)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Identity of Fragment Reference(s)
277 147 [p-coumaroyl moiety+H]⁺ nih.govtandfonline.commdpi.com
277 130 Neutral loss of agmatine nih.govresearchgate.netresearchgate.net
277 119 nih.gov
277 114 nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements of ions, which is crucial for determining the elemental composition of a molecule. acs.orguci.edu For (E)-p-coumaroylagmatine, which has a molecular formula of C₁₄H₂₀N₄O₂, the theoretical exact mass of the neutral molecule is 276.1586 g/mol . nih.gov

HR-ESI-MS can measure the mass of the protonated molecule [M+H]⁺ with a very high degree of accuracy, typically within a few parts per million (ppm). uzh.ch This allows for the confident assignment of the molecular formula, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. For instance, the accurate mass of the [M+H]⁺ ion for (E)-p-coumaroylagmatine is approximately 277.1661. nih.gov This level of precision is essential for the unambiguous identification of the compound, particularly in untargeted metabolomics studies where numerous unknown compounds are detected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural elucidation of (E)-p-coumaroylagmatine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to determine the precise arrangement of atoms and the stereochemistry of the molecule. researchgate.netconicet.gov.arresearchgate.net

The ¹H NMR spectrum of (E)-p-coumaroylagmatine reveals characteristic signals for the protons in the molecule. tandfonline.com The protons of the p-substituted benzene (B151609) ring typically appear as two doublets in the aromatic region (around δ 6.8-7.5 ppm). tandfonline.com The trans-olefinic protons of the coumaroyl moiety exhibit characteristic large coupling constants (J ≈ 16 Hz), appearing as doublets around δ 6.4 and 7.5 ppm. tandfonline.com The methylene (B1212753) protons of the agmatine backbone are observed in the aliphatic region of the spectrum. tandfonline.com

Table 3: Representative ¹H NMR Data for (E)-p-coumaroylagmatine (in CD₃OD)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference(s)
H-β 7.45 d 16 tandfonline.com
H-2', H-6' 7.40 d 8.6 tandfonline.com
H-3', H-5' 6.78 d 8.6 tandfonline.com
H-α 6.39 d 16 tandfonline.com
H-1 3.22 m tandfonline.com
H-4 3.21 m tandfonline.com
H-2, H-3 1.62 m tandfonline.com

Metabolomics Platforms for Comprehensive Profiling

Metabolomics approaches aim to comprehensively analyze the complete set of small molecules (the metabolome) within a biological system. (E)-p-coumaroylagmatine is often identified and quantified as part of these large-scale studies.

Untargeted Metabolomic Profiling (e.g., UHPLC-MS based)

Untargeted metabolomics provides a global snapshot of the metabolome, aiming to detect and identify as many compounds as possible in a sample without pre-selecting specific analytes. frontiersin.orgnih.gov UHPLC coupled to high-resolution mass spectrometry (UHPLC-HRMS) is the most powerful and widely used platform for untargeted plant metabolomics. nih.govresearchgate.net

In this approach, extracts from biological samples are separated by UHPLC and the eluting compounds are analyzed by HRMS. nih.govmdpi.com The resulting data is a complex set of mass-to-charge ratios and retention times. mdpi.com Advanced bioinformatics and chemometric tools are then used to process this data, align peaks across different samples, and tentatively identify compounds by matching their accurate mass and fragmentation patterns to spectral libraries and databases. nih.govacs.orgacs.org

(E)-p-coumaroylagmatine is frequently identified in untargeted metabolomic studies of various plants, such as barley and sorghum, often in response to biotic or abiotic stress. nih.govnih.gov These studies have been instrumental in revealing the accumulation of this compound under specific conditions, providing insights into its potential biological roles. nih.govfrontiersin.org The use of stable isotope labeling in conjunction with untargeted metabolomics can further enhance the detection and annotation of metabolites like (E)-p-coumaroylagmatine. acs.orgacs.org

Targeted Metabolomic Analysis for Specific Quantification

Targeted metabolomics focuses on the measurement of a predefined set of chemically characterized and biochemically annotated metabolites. nih.govmetabolon.com This approach is particularly valuable for the precise quantification of (E)-p-coumaroylagmatine(1+) in complex biological samples.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the targeted quantification of (E)-p-coumaroylagmatine(1+). vulcanchem.com This method offers high sensitivity and selectivity, allowing for the accurate measurement of the compound even at low concentrations. The process typically involves separating the compound from a complex mixture using an HPLC system with a C18 column. nih.gov The separated compound is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected.

The quantification is often achieved using the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. In SIM mode, the mass spectrometer is set to detect specific ions corresponding to the target molecule, such as the m/z of (E)-p-coumaroylagmatine(1+). nih.gov MRM provides even greater specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion. The use of isotopically labeled internal standards is a common practice to ensure accuracy and correct for any variations during sample preparation and analysis. thermofisher.com

A study on pepper accessions utilized ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) for widely targeted metabolomics, which allowed for the detection and relative quantification of numerous metabolites, including p-coumaroylagmatine. mdpi.com Similarly, an investigation into barley seedlings employed UHPLC coupled to high-resolution mass spectrometry (UHPLC-HRMS) to profile metabolites, identifying p-coumaroylagmatine and its derivatives. nih.gov The structural elucidation of p-coumaroylagmatine and its derivatives often involves a combination of techniques, including electrospray ionization mass spectrometry (ESI-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Table 1: LC-MS Parameters for the Analysis of p-Coumaroylagmatine and Related Compounds

ParameterDescriptionSource
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) nih.govfrontiersin.orgfrontiersin.org
Column C18 reverse-phase column (e.g., Zorbax Elipse plus, Phenomenex Luna) nih.govfrontiersin.orgfrontiersin.org
Mobile Phase Typically a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) or methanol and acetic acid. nih.govfrontiersin.org
Ionization Source Electrospray Ionization (ESI) in positive or negative mode. nih.govmdpi.com
Mass Spectrometer High-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments are often used for accurate mass measurements. nih.govfrontiersin.org
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. nih.gov

Data Analysis Approaches

Following the acquisition of metabolomic data, sophisticated statistical and bioinformatic tools are employed to interpret the results and extract meaningful biological information.

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA)

OPLS-DA is a supervised multivariate analysis method used to model the relationship between a set of predictor variables (metabolite data) and a response variable (e.g., treatment groups). nih.gov It is particularly effective in separating systematic variation in the data that is correlated to the response from the uncorrelated, "orthogonal" variation. nih.gov This allows for a clearer interpretation of the metabolites that are most influential in discriminating between different conditions.

In studies involving (E)-p-coumaroylagmatine(1+), OPLS-DA has been used to identify significant changes in its accumulation in response to various stimuli. For instance, in a study on Arabidopsis thaliana treated with a seaweed extract, OPLS-DA was used to analyze the metabolomic data, revealing significant reprogramming of the metabolome in both leaves and roots. frontiersin.org The analysis showed that p-coumaroylagmatine accumulated in the roots but was reduced in the leaves at a specific time point. frontiersin.org Similarly, OPLS-DA was employed to differentiate between pepper accessions based on their metabolite profiles, where p-coumaroylagmatine was identified as a characteristic metabolite in certain groups. mdpi.com

The reliability of OPLS-DA models is typically assessed through cross-validation and permutation tests to ensure the significance and robustness of the observed separations. frontiersin.orgnih.gov

Pathway Enrichment Analysis

Pathway enrichment analysis is a bioinformatic method used to identify metabolic pathways that are significantly impacted in a given dataset. By mapping the identified metabolites to known biochemical pathways, this analysis can provide insights into the broader biological processes affected by a particular treatment or condition.

In the context of research on (E)-p-coumaroylagmatine(1+), pathway enrichment analysis can help to understand its role in plant defense and metabolism. For example, after identifying changes in the levels of p-coumaroylagmatine and other metabolites, pathway analysis can reveal which metabolic routes, such as the phenylpropanoid biosynthesis pathway, are being modulated. scispace.com This can provide a more holistic understanding of the plant's response to stimuli like pathogen infection or environmental stress. researchgate.netdntb.gov.ua For instance, the upregulation of p-coumaroylagmatine following an infection might be linked to an enrichment of pathways involved in the production of defense-related compounds. researchgate.net

Future Research Avenues and Biotechnological Implications of E P Coumaroylagmatine 1+

Discovery and Functional Characterization of Novel Biosynthetic Enzymes and Genes

The biosynthesis of (E)-p-coumaroylagmatine(1+) is a key branch of the phenylpropanoid pathway. frontiersin.org The foundational step involves the enzymatic condensation of p-coumaroyl-CoA and the polyamine agmatine (B1664431). mdpi.comnih.govmdpi.com This reaction is catalyzed by agmatine coumaroyltransferase (ACT), a well-studied enzyme belonging to the versatile BAHD family of acyltransferases. mdpi.comnih.gov Genes encoding ACT have been identified and characterized in several plant species, including barley (Hordeum vulgare), wheat (Triticum aestivum), and the model plant Arabidopsis thaliana (gene locus At5g61160). mdpi.comnih.gov The crystal structure of ACT from barley (HvACT) has been elucidated, providing critical insights into its catalytic mechanism and substrate specificity. nih.gov

Future research will likely focus on identifying and characterizing ACT homologs in a wider range of plant species to understand the evolutionary diversification of HCAA biosynthesis. A significant recent discovery has been the functional characterization of enzymes responsible for the dimerization of (E)-p-coumaroylagmatine(1+) into antifungal compounds known as hordatines. It was demonstrated that laccase enzymes (HvLAC1 and HvLAC2), not peroxidases as previously assumed, mediate this oxidative coupling in barley. mdpi.comresearchgate.net Further investigation into the specificities and mechanisms of these laccases and the search for other enzymes that modify the (E)-p-coumaroylagmatine(1+) backbone are promising research areas. This includes identifying hydroxylases that may produce derivatives like p-coumaroyl-3-hydroxyagmatine. mdpi.com

Enzyme Gene/Locus Substrates Product Plant Species
Agmatine coumaroyltransferase (ACT)At5g61160 (AtACT)p-Coumaroyl-CoA, Agmatine(E)-p-coumaroylagmatine(1+)Arabidopsis thaliana nih.gov
Agmatine coumaroyltransferase (ACT)HvACTp-Coumaroyl-CoA, Agmatine(E)-p-coumaroylagmatine(1+)Hordeum vulgare (Barley) nih.gov
LaccaseHvLAC1, HvLAC2(E)-p-coumaroylagmatine(1+)Hordatine A (dimer)Hordeum vulgare (Barley) mdpi.comresearchgate.net
4-Coumarate-CoA ligase (4CL)-p-Coumaric acid, CoAp-Coumaroyl-CoAGeneral (Plants) frontiersin.org
Phenylalanine ammonia-lyase (PAL)-L-Phenylalaninetrans-Cinnamic acidGeneral (Plants) frontiersin.org

Elucidation of Signaling Pathways and Regulatory Networks in Plant Physiology

The production of (E)-p-coumaroylagmatine(1+) is tightly regulated and integrated into the plant's defense signaling network. Its accumulation is often induced in response to pathogen attack, indicating its role as a phytoalexin or phytoanticipin. frontiersin.orgnih.govfrontiersin.org Research in Arabidopsis has revealed that the biosynthesis of HCAAs is modulated by the interplay of key defense hormones, primarily jasmonic acid (JA) and ethylene (B1197577). nih.gov

A crucial area for future research is the detailed mapping of the upstream regulatory cascades. Studies have shown that the transcription factor ORA59, a key integrator of JA and ethylene signals, directly binds to the promoter of the AtACT gene to activate its expression. nih.gov Another regulatory component, the CYCLIN-DEPENDENT KINASE8 (CDK8), has also been found to bind the AtACT promoter, positively regulating HCAA biosynthesis in response to specific pathogens. nsf.gov Unraveling how different environmental cues and developmental signals are integrated to control the flux through the HCAA pathway will be essential. This includes identifying additional transcription factors, protein kinases, and epigenetic modifications that fine-tune the expression of ACT and other biosynthetic genes in different plant tissues and under various stress conditions. frontiersin.org

Regulatory Component Type Function Target Gene/Pathway
Jasmonic Acid (JA)PhytohormoneInduces defense responseSynergistically activates AtACT expression nih.gov
EthylenePhytohormoneInduces defense responseSynergistically activates AtACT expression nih.gov
ORA59Transcription FactorIntegrator of JA/Ethylene signalingDirectly binds and activates the AtACT promoter nih.gov
CDK8KinasePositive regulator of defense responseBinds to the AtACT promoter to regulate HCAA biosynthesis nsf.gov

Genetic Engineering Approaches for Enhanced Biosynthesis in Crop Species

Enhancing the production of (E)-p-coumaroylagmatine(1+) and related HCAAs in agriculturally important crops is a promising strategy to improve their natural resistance to pests and diseases. frontiersin.orgagriculturejournal.org Genetic engineering provides a direct route to achieve this by manipulating the expression of key biosynthetic genes. researchgate.netnih.gov

A landmark study demonstrated that the ectopic overexpression of the Arabidopsis AtACT gene in transgenic torenia plants led to a significant accumulation of (E)-p-coumaroylagmatine(1+). nih.gov These engineered plants exhibited markedly enhanced resistance to the necrotrophic fungus Botrytis cinerea, showcasing the direct protective benefit of this compound. nih.govresearchgate.net Similar approaches involving the overexpression of barley genes like HvACT and HvPHT3 in tobacco have also been reported. researchgate.net Future research will aim to translate these successes into major crop species such as rice, wheat, and maize. This will involve not only overexpressing the terminal enzyme ACT but also potentially engineering the upstream pathways to ensure a sufficient supply of precursors like p-coumaroyl-CoA and agmatine.

Engineered Gene Host Plant Objective Observed Outcome
AtACT (Arabidopsis)Torenia (Torenia hybrida)Enhance HCAA biosynthesis for disease resistanceAccumulation of p-coumaroylagmatine (B1236574); increased resistance to Botrytis cinerea nih.gov
HvACT (Hordeum vulgare)Tobacco (Nicotiana tabacum)Functional validation and pathway engineeringProduction of coumaroyl agmatine researchgate.net
HvPHT3 (Hordeum vulgare)Tobacco (Nicotiana tabacum)Functional validation and pathway engineeringProduction of various phenolamides researchgate.net

Synthetic Biology and Microbial Fermentation for Sustainable Production of (E)-p-Coumaroylagmatine(1+) and Derivatives

Synthetic biology offers a powerful alternative to plant extraction or chemical synthesis for the sustainable production of valuable plant-derived molecules. mdpi.com Microbial fermentation using engineered chassis organisms like Escherichia coli and Saccharomyces cerevisiae can be designed to produce (E)-p-coumaroylagmatine(1+) and its derivatives from simple feedstocks like glucose. frontiersin.org

Significant progress has been made in the microbial production of the key precursor, p-coumaric acid. nih.gov This typically involves introducing a heterologous gene for tyrosine ammonia-lyase (TAL), which converts L-tyrosine directly to p-coumaric acid. frontiersin.orgnih.gov Further steps include engineering the host's central metabolism to increase the availability of precursors and introducing a 4-coumarate-CoA ligase (4CL) to produce the activated intermediate, p-coumaroyl-CoA. nih.gov The next frontier is to complete the pathway by introducing a gene for agmatine biosynthesis (e.g., arginine decarboxylase) and the gene for agmatine coumaroyltransferase (ACT) to catalyze the final condensation step. Future research will focus on optimizing metabolic flux, minimizing toxic intermediate accumulation, and scaling up fermentation processes to achieve industrially viable titers of (E)-p-coumaroylagmatine(1+).

Microbial Host Engineered Pathway/Enzymes Target Product
Escherichia coliTyrosine Ammonia-Lyase (TAL), 4-Coumarate-CoA Ligase (4CL), Stilbene Synthase (STS)p-Coumaric acid, Resveratrol (from p-coumaroyl-CoA) frontiersin.org
Saccharomyces cerevisiaePhenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4CLp-Coumaric acid, p-Coumaroyl-CoA nih.gov
Corynebacterium glutamicumTyrosine Ammonia-Lyase (TAL) from Flavobacterium johnsoniaep-Coumaric acid nih.gov

Exploration of Ecological Roles in Plant-Microbe and Plant-Insect Interactions

(E)-p-coumaroylagmatine(1+) and its derivatives are crucial mediators of a plant's interactions with its environment. Their accumulation is a key component of the plant immune response against a wide array of microbial pathogens. frontiersin.org The compound exhibits direct antifungal activity, inhibiting the spore germination and hyphal growth of fungi such as Alternaria brassicicola in Arabidopsis and Fusarium graminearum in wheat. nih.govufpel.edu.br The dimerized forms, hordatines, are particularly potent antifungal agents in barley seedlings. nih.gov Future studies should explore the compound's activity against a broader spectrum of bacteria, oomycetes, and viruses to fully understand its role as a broad-spectrum antimicrobial defense.

In the context of plant-insect interactions, HCAAs contribute to defense against herbivory. techscience.comnih.govarccjournals.com They can act as feeding deterrents or toxins. Furthermore, by being incorporated into cell walls, they can increase tissue toughness, making it more difficult for insects to feed and digest plant matter. mdpi.com Transgenic torenia plants that accumulate (E)-p-coumaroylagmatine(1+) have been tested for their resistance to arthropod herbivores. nih.gov A deeper investigation into how this compound affects the behavior, growth, and fitness of various insect pests, as well as its potential role in mediating interactions with beneficial insects like pollinators or predators of herbivores, represents a rich field for ecological research. nih.gov

Interacting Organism Type Plant Observed Role/Effect of p-Coumaroylagmatine
Alternaria brassicicolaFungusArabidopsis thalianaAccumulation induced by infection; contributes to defense nih.gov
Botrytis cinereaFungusTorenia (transgenic)Enhanced resistance in plants overexpressing AtACT nih.gov
Fusarium graminearumFungusWheatAccumulation linked to resistance ufpel.edu.br
Various FungiFungiBarleyPrecursor to potent antifungal hordatines nih.gov
Arthropod HerbivoresInsectsTorenia (transgenic)Tested for enhanced resistance nih.gov

Development of Novel (E)-p-Coumaroylagmatine(1+) Analogs as Research Tools for Phytochemistry and Plant Science

The structural backbone of (E)-p-coumaroylagmatine(1+) provides a versatile scaffold for the development of novel chemical probes to investigate plant biochemistry and physiology. Nature itself provides a template, with derivatives such as hordatines (dimers) and hydroxylated forms like p-coumaroyl-3-hydroxyagmatine, each possessing distinct properties. mdpi.com

Future research can leverage chemoenzymatic and synthetic chemistry to create a library of analogs. researchgate.net Modifications could include:

Altering the substitution pattern on the aromatic ring of the p-coumaroyl moiety.

Replacing the agmatine group with other polyamines (e.g., putrescine, spermidine) or novel amine structures. mdpi.com

Introducing fluorescent tags or photoreactive cross-linking groups.

These novel analogs could serve as invaluable research tools. For example, fluorescently labeled analogs could be used to visualize the transport and subcellular localization of HCAAs in real-time, helping to identify transporters and sequestration compartments like the vacuole. researchgate.netoup.com Analogs with modified bioactivity could help dissect structure-function relationships, clarifying which parts of the molecule are essential for antifungal activity versus cell wall fortification. By developing these molecular tools, researchers can gain a more precise understanding of the complex roles that (E)-p-coumaroylagmatine(1+) and its related metabolites play in the life of a plant.

Q & A

Q. Answer :

  • Antifungal Activity : Acts as a phytoalexin, accumulating in response to fungal exposure. Directly inhibits hyphal growth in pathogens like Fusarium spp. .
  • Induction Mechanism : Biosynthesis is upregulated via jasmonic acid (JA) signaling pathways. Experimental validation involves treating plants with JA (75–100 μM) and measuring amide levels via LC-MS .

Advanced: How can researchers optimize experimental conditions to maximize (E)-p-coumaroylagmatine(1+) accumulation in model plants?

Q. Answer :

  • Hormonal Induction : Apply methyl jasmonate (MeJA) at 10–25 μM for higher uptake efficiency compared to JA .
  • Time-Course Analysis : Collect tissues at 24–48 hours post-induction, as peak accumulation occurs during this window .
  • Negative Controls : Use JA-deficient mutants (e.g., aos in Arabidopsis) to confirm specificity of induction .

Advanced: What strategies resolve contradictions in reported induction levels of (E)-p-coumaroylagmatine(1+) across studies?

Q. Answer :

  • Methodological Triangulation : Cross-validate results using multiple detection methods (e.g., HPLC, LC-MS, NMR) to rule out technical artifacts .
  • Environmental Controls : Standardize growth conditions (light, temperature, humidity), as abiotic stressors can modulate JA signaling and amide synthesis .
  • Data Normalization : Express levels relative to tissue dry weight or internal biomarkers (e.g., total protein) to account for variability in sample biomass .

Advanced: How can a PICOT framework structure research questions on (E)-p-coumaroylagmatine(1+) bioactivity?

Q. Answer :

  • Population (P) : Plant species (e.g., Hordeum vulgare).
  • Intervention (I) : Exogenous application of JA/ABA.
  • Comparison (C) : Untreated controls or JA-insensitive mutants.
  • Outcome (O) : Quantified amide levels or pathogen inhibition rates.
  • Time (T) : 24–72 hours post-treatment.
    Example: "In barley seedlings (P), does 25 μM MeJA (I) compared to untreated controls (C) increase (E)-p-coumaroylagmatine(1+) accumulation (O) within 48 hours (T)?" .

Basic: What experimental designs ensure reproducibility in studies of (E)-p-coumaroylagmatine(1+) biosynthesis?

Q. Answer :

  • Detailed Protocols : Document extraction solvents, centrifugation speeds, and instrument parameters (e.g., LC-MS ionization mode) .
  • Biological Replicates : Use ≥3 independent plant batches to account for biological variability.
  • Open Data : Share raw chromatograms and mass spectra in repositories for peer validation .

Advanced: How do researchers analyze the genetic regulation of (E)-p-coumaroylagmatine(1+) biosynthesis?

Q. Answer :

  • Transcriptomics : Perform RNA-seq on JA-treated vs. control tissues to identify upregulated genes (e.g., AGMATINE COUMAROYLTRANSFERASE) .
  • CRISPR Mutants : Knock out candidate genes and measure amide levels to confirm functional roles .
  • Promoter Analysis : Use tools like PlantCARE to identify JA-responsive cis-elements in gene promoters .

Advanced: What are the challenges in elucidating the synergistic effects of (E)-p-coumaroylagmatine(1+) with other hydroxycinnamic acid amides?

Q. Answer :

  • Complex Mixtures : Use fractionation (e.g., flash chromatography) to isolate individual amides before bioassays .
  • Dose-Response Curves : Test combinations at varying ratios to model additive vs. synergistic interactions .
  • Metabolic Profiling : Pair LC-MS with multivariate analysis (PCA/PLS-DA) to identify co-regulated metabolites .

Basic: How does abiotic stress influence the stability of (E)-p-coumaroylagmatine(1+) in stored plant samples?

Q. Answer :

  • Degradation Factors : Light, heat, and enzymatic activity (e.g., endogenous hydrolases) reduce stability.
  • Preservation : Store samples at −80°C in amber vials with antioxidants (e.g., ascorbic acid) .
  • Stability Assays : Conduct time-series analyses under different storage conditions to establish degradation kinetics .

Advanced: What mechanistic studies link (E)-p-coumaroylagmatine(1+) to broader plant defense signaling networks?

Q. Answer :

  • Mutant Screens : Identify Arabidopsis mutants with altered amide accumulation (e.g., coi1 for JA signaling) .
  • Pathway Inhibition : Use chemical inhibitors (e.g., phenidone for JA synthesis) to dissect signaling dependencies .
  • Cross-Talk Analysis : Measure salicylic acid (SA) and ethylene levels to assess crosstalk with other defense pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.